2-Allyl-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-Allyl-azetidine-1-carboxylic acid tert-butyl ester is a compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-azetidine-1-carboxylic acid tert-butyl ester typically involves the alkylation of azetidine derivatives. One common method includes the reaction of azetidine with allyl bromide in the presence of a base, followed by esterification with tert-butyl chloroformate . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated azetidines, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
2-Allyl-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Allyl-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attacks, leading to ring-opening or substitution reactions. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar reactivity but different functional groups.
2-Substituted azetidine-2-carbonitriles: These compounds share the azetidine core but have different substituents, affecting their reactivity and applications.
Uniqueness: 2-Allyl-azetidine-1-carboxylic acid tert-butyl ester is unique due to its allyl and tert-butyl ester groups, which enhance its reactivity and stability. These functional groups also provide opportunities for further chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 2-prop-2-enylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-6-9-7-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGPHUPVJKKFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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